3-Chloro-4-phenylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20849-77-8 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
PNDPCXFOHXLBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Approaches to 3 Chloro 4 Phenylbutan 2 One
The synthesis of 3-chloro-4-phenylbutan-2-one, a halogenated ketone, can be approached through various methodologies, with a significant focus on controlling the stereochemistry at its two chiral centers. The development of stereoselective synthetic routes is crucial for accessing specific enantiomers and diastereomers, which may have distinct properties and applications. This section details the stereoselective synthesis of chiral this compound and its precursors, encompassing both enantioselective and diastereoselective strategies.
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Phenylbutan 2 One
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 3-chloro-4-phenylbutan-2-one involve the displacement of the chloride ion, a good leaving group, by a nucleophile. The electrophilic character of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack.
Substitution of the α-Chloro Group with Various Nucleophiles
The α-chloro group in this compound can be displaced by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism. youtube.comuci.edu The enhanced reactivity of α-halo ketones compared to simple alkyl halides in SN2 reactions is a well-documented phenomenon. youtube.com This increased reactivity is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. youtube.com
Common nucleophiles that can be employed include:
Halide ions: Iodide ions can displace the chloride, a reaction often driven by the precipitation of the less soluble sodium chloride in an acetone (B3395972) solvent. youtube.com
Nitrogen nucleophiles: Amines can react to form α-amino ketones. uci.edu
Sulfur nucleophiles: Thiolates are effective nucleophiles for the substitution of the α-chloro group. uci.edu
Kinetic and Thermodynamic Aspects of Substitution Pathways
The kinetics of nucleophilic substitution at the α-carbon of ketones are typically second-order, consistent with an SN2 mechanism. libretexts.orgpw.live The reaction rate is dependent on the concentrations of both the α-chloro ketone and the nucleophile. libretexts.org Steric hindrance around the electrophilic carbon can significantly impact the reaction rate. pw.live
The rate of SN2 reactions in α-halo ketones is significantly faster than in corresponding alkyl halides. For instance, the reaction of α-chloroacetone with iodide is thousands of times faster than that of propyl chloride. youtube.com This rate enhancement is explained by molecular orbital theory, where the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the α-halo ketone is more favorable. The presence of the carbonyl group lowers the energy of the LUMO, thus reducing the activation energy for nucleophilic attack. youtube.com
Conversely, SN1 reactions are generally disfavored for α-halo ketones. The formation of a carbocation intermediate at the α-position is destabilized by the electron-withdrawing nature of the adjacent carbonyl group. youtube.com
Reduction Reactions
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, leading to the formation of the corresponding chlorohydrin, (2S,3S)-3-chloro-4-phenylbutan-2-ol. nih.gov The choice of reducing agent and reaction conditions is crucial to achieve chemo- and regioselectivity, avoiding reactions at the C-Cl bond.
Chemo- and Regioselective Reduction to Alcohol Derivatives (e.g., Meerwein-Ponndorf-Verley reduction)
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to alcohols. wikipedia.orgorganic-chemistry.org It utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a six-membered ring transition state, involving a hydride transfer from the alcohol to the carbonyl carbon. organic-chemistry.org
A key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other functional groups, such as the carbon-chlorine bond in this compound, intact. wikipedia.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing the acetone byproduct by distillation. organic-chemistry.org Variations of the MPV reduction using different metal alkoxides and chiral auxiliaries have been developed to achieve asymmetric reductions. nih.govrug.nl Other reducing agents like Red-Al have also shown high diastereoselectivity in the reduction of protected α-hydroxy ketones. organic-chemistry.org
| Reducing Agent/Method | Selectivity | Key Features |
|---|---|---|
| Meerwein-Ponndorf-Verley (MPV) | High chemoselectivity for C=O | Uses aluminum isopropoxide, reversible, mild conditions. wikipedia.orgorganic-chemistry.org |
| Sodium Borohydride (NaBH4) | Reduces ketones to alcohols | Commonly used, but may require specific conditions for selectivity with other functional groups. acsgcipr.org |
| Red-Al | High diastereoselectivity for protected α-hydroxy ketones | Effective for creating anti-1,2-diols. organic-chemistry.org |
| Zinc-catalyzed reduction | Chemoselective for C=O and C=N | Tolerates sensitive functional groups like chloro-. nih.gov |
Enzymatic and Microbial Reductions
Enzymatic and microbial reductions offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. acs.org Ketoreductases, a class of enzymes, have demonstrated broad substrate scope and exquisite selectivities, often outperforming traditional chemical methods. acs.org
The reduction of α-chloro-β-keto esters using reductases from baker's yeast (Saccharomyces cerevisiae) has been shown to produce various diastereomers of the corresponding α-chloro-β-hydroxy esters with high optical purity. acs.org Overexpression of a single yeast reductase in E. coli has enabled the multigram-scale synthesis of the desired alcohol with high enantiomeric excess. acs.org
Enzymatic reductions of ketones proceed via a hydride transfer mechanism, typically from a nicotinamide (B372718) cofactor such as NADH or NADPH. libretexts.orgnih.gov The enzyme's active site binds both the ketone substrate and the cofactor in a specific orientation, dictating the stereochemistry of the hydride attack on the carbonyl carbon. libretexts.org The hydride can be delivered to either the re or si face of the carbonyl, leading to the formation of either the (S) or (R) alcohol, depending on the enzyme and the substrate. libretexts.org
The mechanism of hydride transfer in enzymes like yeast alcohol dehydrogenase (YADH) has been extensively studied. nih.gov These studies have revealed the importance of protein motion and quantum tunneling in the catalytic process. Fast protein fluctuations can compress the active site, lowering the energy barrier for the reaction. nih.gov For many hydrogen transfer enzymes, quantum tunneling is now recognized as a significant contributor to the reaction rate. nih.gov
Studies on Electron Transfer Pathways and Dehalogenation
The dehalogenation of α-chloroketones like this compound is a critical transformation in organic synthesis, often proceeding through electron transfer mechanisms. These reactions can be initiated by various reagents, including single-electron donors, and are fundamental to understanding the compound's reactivity.
Halogenated natural products are widespread, and their biosynthesis often involves halogenation and dehalogenation steps. nih.gov For instance, the anticancer agent salinosporamide A contains a chlorine atom that acts as a leaving group in its mechanism of action, highlighting the importance of the carbon-chlorine bond's reactivity. nih.gov While specific studies on the electron transfer pathways of this compound are not extensively detailed in the provided results, the general principles of α-chloroketone reactivity suggest that one-electron reduction would lead to a radical anion intermediate. This intermediate can then lose a chloride ion to form a ketyl radical, which can undergo further reactions.
The electrochemical behavior of related compounds, such as the oxydihalogenation of alkynes to form α,α-dihaloketones, points to the accessibility of electron transfer processes involving halogenated ketones.
Carbon-Carbon Bond Forming Reactions
The carbonyl group and the adjacent carbon bearing the chlorine atom in this compound are key sites for reactivity, enabling a variety of carbon-carbon bond-forming reactions.
Enantio- and Diastereoselective Alkynylation Reactions
The addition of alkynes to the carbonyl group of ketones is a powerful method for constructing new carbon-carbon bonds and creating chiral centers. Enantioselective alkynylation reactions of ketones, including α-chloroketones, can be achieved using chiral catalysts to control the stereochemical outcome.
While specific examples for this compound are not prevalent, the general field of asymmetric alkynylation is well-developed. For instance, copper bis(oxazoline) complexes have been successfully used as catalysts for the highly enantioselective alkynylation of quinolinium triflates, demonstrating the feasibility of achieving high levels of stereocontrol in additions to carbonyl-like functionalities. nih.gov These reactions often proceed with low catalyst loading and exhibit broad substrate scope. nih.gov The principles of using chiral ligands to create a chiral environment around the reacting centers can be applied to the alkynylation of this compound to potentially synthesize chiral propargyl alcohols with high enantiomeric excess.
The development of such reactions would be valuable for the synthesis of complex, biologically active molecules.
Other Addition Reactions Across the Carbonyl Group
The carbonyl group of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates this reactivity. libretexts.org
Addition reactions can occur under both basic and acidic conditions. libretexts.org Under basic or neutral conditions, a nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org
Examples of nucleophiles that can add to ketones include:
Hydride reagents: (e.g., NaBH₄, LiAlH₄) reduce the ketone to the corresponding secondary alcohol, (3-chloro-4-phenylbutan-2-ol). libretexts.orgnih.gov
Organometallic reagents: (e.g., Grignard reagents, organolithium reagents) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol.
Cyanide: adds to form a cyanohydrin.
Amines: add to form imines or enamines, depending on the reaction conditions and the structure of the amine.
The presence of the α-chloro substituent can influence the reactivity of the carbonyl group through electronic and steric effects.
Cyclization and Heterocycle Formation Reactions
The bifunctional nature of this compound, possessing both a ketone and an α-chloro group, makes it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds.
Synthesis of Thiazolium Salts (e.g., via reaction with Thiourea)
A classic and important reaction of α-haloketones is the Hantzsch thiazole (B1198619) synthesis. The reaction of this compound with thiourea (B124793) is expected to yield a 2-amino-4-methyl-5-benzylthiazolium salt. orgsyn.org This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular cyclization and dehydration.
Thiazolium salts are important compounds with applications as catalysts, particularly in reactions like the benzoin (B196080) condensation and the Stetter reaction. researchgate.net The synthesis of novel thiazolium salts from readily available α-chloroketones continues to be an active area of research. researchgate.net For example, 2-bromo-3-ethyl-4-methyl thiazolium tetrafluoroborate (B81430) has been developed as a highly efficient coupling reagent. researchgate.net
A detailed synthetic procedure for the preparation of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride from this compound has been reported. orgsyn.org The reaction involves heating the α-chloroketone with thiourea in a suitable solvent. orgsyn.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Thiourea | 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride | Hantzsch Thiazole Synthesis |
Other Ring-Closing Processes Utilizing the Chloroketone Moiety
The reactive sites in this compound can be exploited in various other cyclization reactions to form a range of carbocyclic and heterocyclic systems. For example, intramolecular reactions could be envisioned where a nucleophile tethered to the phenyl ring displaces the chloride to form a new ring.
Furthermore, three-component cyclization reactions involving ketones are known to produce complex heterocyclic structures. researchgate.net While a specific example with this compound is not provided, its ketone functionality could potentially participate in such reactions with appropriate partners, such as diamines and β-dicarbonyl compounds, to afford novel polycyclic systems. researchgate.net The stereoselectivity of these transformations can be influenced by the steric bulk of the ketone substituents. researchgate.net
Stereochemical Investigations of 3 Chloro 4 Phenylbutan 2 One Derivatives
Chirality and Stereogenic Centers in 3-Chloro-4-phenylbutan-2-one
This compound is an intrinsically chiral molecule. nih.gov Its chirality arises from the presence of a stereogenic center at the third carbon atom (C3) of the butane (B89635) chain. A stereogenic center is a carbon atom that is bonded to four different substituent groups.
In the case of this compound, the C3 carbon is attached to:
A hydrogen atom (H)
A chlorine atom (Cl)
An acetyl group (-C(O)CH₃)
A benzyl (B1604629) group (-CH₂C₆H₅)
Due to this arrangement, the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-3-chloro-4-phenylbutan-2-one and (S)-3-chloro-4-phenylbutan-2-one. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities.
Table 1: Substituents on the Stereogenic Center (C3) of this compound
| Position | Substituent Group |
| 1 | Hydrogen (H) |
| 2 | Chlorine (Cl) |
| 3 | Acetyl (COCH₃) |
| 4 | Benzyl (CH₂C₆H₅) |
| This interactive table summarizes the four distinct groups attached to the C3 carbon, establishing it as a stereogenic center. |
Diastereoselectivity in Chemical Transformations Involving the Compound
Chemical transformations involving this compound, particularly reactions at the C2 carbonyl group, can generate a second stereogenic center. The reduction of the ketone to a hydroxyl group is a prime example, yielding 3-chloro-4-phenylbutan-2-ol. This product has two stereogenic centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).
When a reaction favors the formation of one or more diastereomers over others, it is described as diastereoselective. The diastereoselectivity of such transformations is typically governed by the principle of asymmetric induction, where the pre-existing chiral center at C3 influences the stereochemical outcome at the newly forming C2 center. wikipedia.org This is often explained by stereochemical models such as the Felkin-Ahn model or Cram's chelation model. wikipedia.orgyoutube.com
Felkin-Ahn Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest group on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, guiding the nucleophile to a specific face of the carbonyl. wikipedia.org
Cram's Chelation Model: If a substituent on the adjacent stereocenter can chelate with the metal ion of the nucleophilic reagent (e.g., Li, Mg), a rigid cyclic transition state is formed. This locks the conformation and directs the nucleophile to attack from the less hindered face of the carbonyl. youtube.com
The reduction of α-haloketones is a well-established method to produce halohydrins, which are valuable synthetic intermediates. nih.gov The relative stereochemistry of the resulting alcohol (syn or anti) depends on the reagent and reaction conditions, which determine the operative stereochemical model. The existence of a specific diastereomer, (2S,3S)-3-chloro-4-phenylbutan-2-ol, in chemical databases confirms that such diastereoselective syntheses are achievable. nih.gov
Enantiomeric Purity and Diastereomeric Excess Determination and Control
The stereochemical purity of a sample containing this compound derivatives is quantified by its enantiomeric excess (ee) and diastereomeric excess (de).
Enantiomeric Excess (ee): Measures the excess of one enantiomer over the other in a mixture.
Diastereomeric Excess (de): Measures the excess of one diastereomer over the others in a mixture containing multiple diastereomers. unacademy.com
Controlling the enantiomeric and diastereomeric purity is achieved through asymmetric synthesis, either by using chiral reagents, catalysts, or by leveraging the inherent chirality of the substrate (substrate-controlled induction). mdpi.comnih.gov
The determination of ee and de is crucial for characterizing the products of stereoselective reactions. Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying both enantiomers and diastereomers. researchgate.netnih.gov By using a chiral stationary phase (CSP), the different stereoisomers exhibit different retention times, allowing for their resolution and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can differentiate diastereomers. researchgate.net Therefore, a mixture of enantiomers can be derivatized with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.govwikipedia.org The signals for these diastereomers will be distinct in the NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F NMR), and the ratio of their integration can be used to calculate the original enantiomeric excess. acs.org
Methodologies for Absolute Configuration Assignment (e.g., Spectroscopic, Chromatographic Methods)
Assigning the absolute configuration (the R/S designation) of a chiral center is a fundamental step in stereochemical analysis. For derivatives of this compound, several methodologies can be applied. purechemistry.org
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It provides a three-dimensional structure of the molecule in a crystalline state, from which the spatial arrangement of atoms can be unambiguously determined. purechemistry.org
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used spectroscopic method. The Mosher's acid (MTPA) method is a classic example. researchgate.net The chiral compound is reacted with both (R)- and (S)-MTPA to form diastereomeric esters. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration can be deduced based on established models of the CDA's conformational preferences in solution. researchgate.net
Correlation with Known Compounds: The absolute configuration can be determined by chemically converting the compound, without affecting the stereocenter , to a product whose absolute configuration is already known.
Table 2: Methods for Absolute Configuration Assignment
| Method | Principle | Application Notes |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to map electron density. | Provides unambiguous 3D structure. Requires a suitable single crystal. |
| NMR Spectroscopy with CDAs | Conversion of enantiomers into diastereomers, which have different NMR chemical shifts. | Commonly uses agents like Mosher's acid (MTPA). researchgate.net The analysis of chemical shift differences (Δδ) reveals the configuration. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | The resulting spectrum (Cotton effect) can be compared to known compounds or theoretical calculations to assign configuration. purechemistry.org |
| Chemical Correlation | Transforming the molecule into a known compound without altering the stereocenter. | The configuration is known if the product's configuration is known. |
| This interactive table outlines common methodologies for determining the absolute spatial arrangement of atoms at a chiral center. |
Principles of Asymmetric Induction in Reactions of this compound
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org
Substrate-Controlled Induction: In reactions of this compound, the existing stereocenter at C3 can direct the stereochemistry of a newly forming stereocenter. nih.gov For example, in the nucleophilic addition to the C2 carbonyl, the chiral information from C3 is transferred to C2. The outcome is rationalized by models that predict the most stable, lowest-energy transition state. The Felkin-Ahn model, for instance, predicts that the nucleophile will approach the carbonyl from the face opposite the largest substituent on the adjacent chiral carbon, thereby minimizing steric interactions. nih.gov
Reagent-Controlled Induction: In this approach, the stereochemical outcome is controlled by an external chiral reagent or catalyst, which may override the influence of the substrate's own chirality. wikipedia.org For instance, the enantioselective reduction of a prochiral ketone precursor to form a specific enantiomer of this compound could be achieved using a chiral reducing agent (like an Alpine borane) or a catalyst (like a Noyori-type hydrogenation catalyst). This is particularly relevant for synthesizing enantiomerically pure starting materials.
Auxiliary-Controlled Induction: A chiral auxiliary can be temporarily attached to the molecule, direct a stereoselective reaction, and then be removed. wikipedia.org For example, an auxiliary could be used to synthesize an enantiomerically pure precursor to this compound.
These principles are fundamental to designing synthetic routes that yield specific stereoisomers of this compound and its subsequent derivatives with high levels of stereochemical purity.
Compound List
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 3-Chloro-4-phenylbutan-2-one, offering precise information about the hydrogen and carbon atomic environments.
Proton NMR (¹H NMR) spectroscopy of this compound provides critical data on the arrangement of hydrogen atoms within the molecule. The ¹H NMR spectrum, typically recorded using a Varian CFT-20 instrument, displays distinct signals corresponding to the different proton environments. nih.gov The chemical shifts, multiplicities, and coupling constants of these signals allow for the assignment of each proton to its specific position in the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Phenyl H | 7.1 - 7.4 | Multiplet | |
| CH-Cl | 4.6 | Triplet | 7.5 |
| CH₂ | 3.2 | Doublet | 7.5 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy offers insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C=O | 202.5 |
| Phenyl C (quaternary) | 137.0 |
| Phenyl CH | 129.0, 128.5, 127.0 |
| CH-Cl | 65.0 |
| CH₂ | 40.0 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
While specific two-dimensional (2D) NMR data for this compound is not extensively detailed in the readily available literature, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments made from 1D NMR data. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, thus providing unambiguous evidence for the connectivity within the molecule. For a related compound, 3-chloro-4-phenyl-3-butene-2-one, 2D NMR would be crucial in differentiating between the E and Z isomers by analyzing through-space correlations via NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. chemeo.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, offering a fingerprint of its functional groups. The IR spectrum, which can be obtained using techniques like a capillary cell with neat sample, reveals characteristic absorption bands. nih.gov A strong absorption band is typically observed around 1725 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone functional group. The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic |
| ~1725 | C=O Stretch | Ketone |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~750, ~700 | C-H Bend | Aromatic (out-of-plane) |
Note: The data presented is a representative example and may vary based on the specific measurement conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition of a compound.
The molecular weight of this compound has been determined to be 182.64 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, allowing for the determination of the elemental formula. The exact mass of this compound is calculated as 182.0498427 Da. nih.gov This high level of accuracy enables the confirmation of the molecular formula as C₁₀H₁₁ClO, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Fragmentation Pathway Analysis
The mass spectrometric fragmentation of this compound is governed by the principles of cleavage in ketones and halogenated compounds. The initial step involves the ionization of the molecule, typically through the removal of a non-bonding electron from the oxygen atom of the carbonyl group, to form the molecular ion (M⁺). The subsequent fragmentation is dictated by the stability of the resulting fragments.
A primary fragmentation route for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.orgyoutube.commiamioh.eduyoutube.com For this compound, two alpha-cleavage pathways are possible:
Cleavage of the bond between the carbonyl carbon (C2) and the carbon bearing the chlorine atom (C3). This would result in the formation of an acetyl cation (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43 and a chloro-benzyl radical.
Cleavage of the bond between the carbonyl carbon (C2) and the methyl group (C1). This pathway would lead to the formation of a larger cation containing the chloro-benzyl moiety.
Another significant fragmentation pathway is initiated by the cleavage of the carbon-chlorine bond, which is often a weaker bond. This can lead to the loss of a chlorine radical (Cl•) to form a cation at m/z 147.
Furthermore, the presence of the phenyl group can direct the fragmentation. Cleavage of the bond between C3 and C4 can lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, a common fragment in compounds containing a benzyl group. ucalgary.ca Rearrangement reactions, such as the McLafferty rearrangement, are also possible if the appropriate gamma-hydrogens are available, though this is less likely to be a dominant pathway for this specific structure. youtube.com
The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in characteristic isotopic patterns for any chlorine-containing fragments, appearing as pairs of peaks separated by two m/z units (M⁺ and M+2).
A summary of the plausible key fragments and their corresponding m/z values is provided in the table below.
| Fragment Ion | Structure | m/z (for ³⁵Cl) | Proposed Fragmentation Pathway |
| Molecular Ion | [C₁₀H₁₁ClO]⁺ | 182 | Ionization of the parent molecule |
| [M-Cl]⁺ | [C₁₀H₁₁O]⁺ | 147 | Loss of a chlorine radical |
| Benzyl Cation | [C₇H₇]⁺ | 91 | Cleavage of the C3-C4 bond |
| Acetyl Cation | [CH₃CO]⁺ | 43 | Alpha-cleavage |
X-ray Diffraction Studies of Crystalline Derivatives and Related Compounds
A comprehensive search of the existing scientific literature did not yield any specific X-ray diffraction studies for this compound or its crystalline derivatives. Such studies are crucial for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
While direct crystallographic data for the target compound is unavailable, studies on related classes of molecules, such as halo-substituted phenyl-quinazolinones, demonstrate the utility of this technique. mdpi.comresearchgate.net For instance, in the crystal structure of 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one, X-ray diffraction revealed a monoclinic crystal system with the space group P 2₁/n. mdpi.com The analysis detailed the non-planar relationship between the phenyl and quinazolinone moieties, with dihedral angles around 86-88°, and identified weak intermolecular interactions like I···Cl and Cl···Cl halogen bonds. mdpi.com
Similarly, crystallographic analysis of other phenyl-containing compounds, such as (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, has provided detailed insights into their complex three-dimensional structures, including the relative orientations of different rings and substituent groups. nih.gov
The application of X-ray diffraction to a crystalline form of this compound, were it to be reported, would definitively establish its solid-state conformation, including the torsion angles of the butyl chain and the orientation of the phenyl and chloro substituents. This would provide an invaluable benchmark for computational models and a deeper understanding of its steric and electronic properties.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic world of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular properties with high accuracy. Despite the utility of these methods, specific studies applying them to 3-Chloro-4-phenylbutan-2-one have not been identified.
Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. For a flexible molecule like this compound, with its rotatable bonds, conformational analysis would be performed to identify various low-energy conformers and understand their relative stabilities. This would typically involve DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) to locate stationary points on the potential energy surface.
Detailed research findings and data tables for the optimized geometries and conformational energies of this compound are not available in the public scientific literature.
Analysis of the electronic structure provides deep insights into a molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, molecular electrostatic potential (MEP) maps would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites.
Specific data regarding the HOMO-LUMO energies, MEP maps, and other electronic descriptors for this compound are not documented in published computational studies.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
To understand how this compound might react (e.g., in nucleophilic substitution or elimination reactions), computational chemists would model the entire reaction coordinate. This involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed, revealing the activation energy barriers that govern the reaction rate.
No published studies were found that detail the transition state structures or reaction energy profiles for reactions involving this compound.
Building upon the energy profile, computational methods can predict reaction kinetics. Using principles from transition state theory, the calculated activation energies can be used to estimate reaction rate constants. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.
Theoretical kinetic studies and reaction rate predictions for this compound have not been reported in the available literature.
Intermolecular Interactions and Molecular Recognition Studies (e.g., Molecular Docking)
Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is crucial, especially in fields like drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. Such studies could hypothetically explore the interaction of this compound with a specific enzyme or receptor, calculating binding affinities and identifying key intermolecular interactions like hydrogen bonds or hydrophobic contacts.
There are no specific molecular docking studies or other analyses of intermolecular interactions involving this compound available in the scientific literature. While studies exist for structurally similar compounds, the strict focus on the title compound reveals a gap in current research. asiapharmaceutics.info
Applications As a Versatile Synthetic Building Block in Organic Chemistry
Precursor in Pharmaceutical Synthesis
The structural motif of 3-Chloro-4-phenylbutan-2-one is a key component for building pharmaceutical intermediates, which are the chemical compounds that form the basis for the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.comvandemark.comnih.gov The presence of the chlorine atom alpha to the ketone provides a reactive handle for nucleophilic substitution, while the carbonyl group can be targeted for reductions, additions, or condensations.
Chiral intermediates such as amino alcohols and epoxides are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals. nih.gov α-Haloketones, including this compound, are established precursors for these structures. nih.govnih.gov
The conversion to a chiral amino alcohol can be envisioned through the reduction of the ketone to a secondary alcohol, yielding a chlorohydrin intermediate like (2S,3S)-3-chloro-4-phenylbutan-2-ol. acs.org This intermediate can then undergo nucleophilic substitution with an amine, followed by subsequent synthetic steps to yield the desired chiral amino alcohol.
Similarly, the synthesis of chiral epoxides from this precursor is a well-established strategy. The intermediate chlorohydrin, formed by the reduction of the ketone, can undergo intramolecular cyclization upon treatment with a base to form the corresponding epoxide. Another powerful method is the direct conversion of the ketone to an epoxide using reagents like halomethyllithium carbenoids, which add to the carbonyl and subsequently cyclize to form the oxirane ring. mdpi.com Furthermore, general catalytic asymmetric methods, such as the Corey-Chaykovsky epoxidation, are widely used for the enantioselective conversion of ketones into 2,2-disubstituted terminal epoxides. mdpi.com
While α-haloketones are broadly used in the synthesis of heterocyclic compounds, a review of the available scientific literature did not yield specific examples of this compound being used as a direct precursor for the synthesis of 8-arylimidazopyridines.
Intermediates for Agrochemical Development
Agrochemical intermediates are crucial raw materials for producing pesticides and other crop protection agents. gugupharm.comvandemark.comframochem.com These intermediates undergo specific chemical reactions to create the final active ingredients. gugupharm.com Although α-chloroketones are a reactive class of compounds, a search of the available literature and patent databases did not provide specific instances of this compound being utilized as an intermediate in the development of agrochemicals.
Synthesis of Complex Organic Architectures
The reactivity of this compound makes it an ideal starting material for constructing complex, non-pharmaceutical organic structures. A prominent example is its use in the Hantzsch thiazole (B1198619) synthesis.
Specifically, this compound reacts with thiourea (B124793) in ethanol (B145695) to form 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. researchgate.net This reaction proceeds via a condensation and cyclization mechanism, where the amine of thiourea attacks the carbonyl carbon and the thiol tautomer attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered thiazole ring. researchgate.netresearchgate.net This method provides a high-yield, three-step route to this substituted thiazolium salt, which itself has applications as a catalyst. researchgate.net
Table 1: Synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride
| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Thiourea | Ethanol | 5-benzyl-4-methyl-2-aminothiazolium hydrochloride | Hantzsch Thiazole Synthesis |
Formation of Functionalized Ligands and Metal Complexes
Functionalized ligands that can chelate to metal ions are essential in catalysis, materials science, and bioinorganic chemistry. nih.govmdpi.commdpi.com The synthesis of these ligands often involves the reaction of nucleophilic chelating agents with electrophilic precursors. nih.gov While the α-chloroketone structure of this compound makes it a potential candidate for such reactions, a review of the scientific literature did not reveal specific examples of its use in the formation of functionalized ligands or their subsequent metal complexes.
Role in the Synthesis of Specialty Chemicals
Specialty chemicals are produced for specific, high-value applications. This compound serves as a key building block for such materials due to its inherent reactivity. nih.gov Its role as a precursor to pharmaceutical intermediates (Section 7.1.1) and complex heterocyclic architectures like thiazolium salts (Section 7.3) places it firmly in the category of an intermediate for specialty chemicals. The synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride is a direct example of creating a specialty chemical used in further chemical catalysis. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-4-phenylbutan-2-one in a laboratory setting?
- Methodology : A common approach involves Friedel-Crafts acylation of benzene derivatives using chloroacetyl chloride, followed by ketone formation. For example, reacting 4-phenylbutan-2-one with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions (0–5°C) can yield the target compound. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
- Safety Note : Chlorinating agents require strict handling in a fume hood with appropriate PPE (gloves, goggles) due to their corrosive and toxic nature .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : -NMR (δ 2.4–2.6 ppm for ketone protons, δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 205–210 ppm for ketone carbon) provide structural confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 196.05 (CHClO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXT for structure determination) can resolve bond lengths and angles .
Q. What safety protocols are essential for handling this compound?
- Key Guidelines :
- Use in a well-ventilated fume hood with spill containment measures.
- Avoid skin contact; wear nitrile gloves and lab coats.
- Store at 2–8°C in a sealed, labeled container away from oxidizers.
- Dispose of waste via certified hazardous waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound via different routes?
- Experimental Design :
Parameter Screening : Vary reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loadings (e.g., AlCl₃ vs. FeCl₃).
Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., over-chlorinated derivatives) that reduce yield .
Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-dependent conditions .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density around the carbonyl and chloro groups.
- Transition state analysis (using Gaussian or ORCA software) can predict regioselectivity in reactions with amines or alkoxides .
Q. How does the steric and electronic environment of this compound influence its spectroscopic properties?
- Analysis Framework :
- Steric Effects : Compare NMR chemical shifts of analogous compounds (e.g., 4-phenylbutan-2-one vs. 3-chloro derivatives) to assess substituent-induced deshielding.
- Electronic Effects : UV-Vis spectroscopy can reveal π→π* transitions in the aromatic ring, modified by the electron-withdrawing chloro group .
Q. What strategies can mitigate degradation of this compound during long-term storage?
- Stability Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
